Cas no 920490-71-7 (3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one)

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative with potential utility in synthetic organic chemistry and pharmaceutical research. Its distinct substitution pattern, featuring bromine and iodine at the 3- and 5-positions, along with a methoxy group at the 4-position, makes it a versatile intermediate for further functionalization. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the methyl and methoxy substituents contribute to steric and electronic modulation. This compound is particularly valuable for constructing complex heterocyclic scaffolds in medicinal chemistry or materials science applications. Its well-defined structure ensures reproducibility in synthetic routes.
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one structure
920490-71-7 structure
Product Name:3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
CAS No:920490-71-7
MF:C7H7BrINO2
MW:343.94445347786
MDL:MFCD22380410
CID:757135
PubChem ID:15953288
Update Time:2025-06-13

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 3-bromo-5-iodo-4-methoxy-1-methyl-
    • 3-broMo-5-iodo-4-Methoxy-1-Methylpyridin-2(1H)-one
    • 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2-one
    • CS-0435002
    • AKOS027339270
    • SCHEMBL5287836
    • 920490-71-7
    • MFCD22380410
    • DTXSID30580401
    • AS-40958
    • 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
    • MDL: MFCD22380410
    • Inchi: 1S/C7H7BrINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3
    • InChI Key: NAXHAOUKKXHJAF-UHFFFAOYSA-N
    • SMILES: IC1=CN(C)C(C(=C1OC)Br)=O

Computed Properties

  • Exact Mass: 342.87049g/mol
  • Monoisotopic Mass: 342.87049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5Ų

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one Pricemore >>

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abcr
AB445239-500 mg
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one; min. 95%
920490-71-7
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€384.80 2022-03-24
abcr
AB445239-1 g
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abcr
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Additional information on 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

Introduction to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS No. 920490-71-7)

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, with the CAS number 920490-71-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, an iodine atom, a methoxy group, and a methyl group, all attached to a pyridine ring. These substituents contribute to its diverse chemical properties and potential biological activities.

The synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multistep reactions, starting from readily available starting materials. One common approach involves the bromination and iodination of a substituted pyridine derivative, followed by methylation and cyclization steps. The precise control over these reactions is crucial for obtaining the desired product with high purity and yield.

In recent years, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For instance, this compound can serve as a building block for the preparation of various pyridine derivatives that exhibit anti-inflammatory, antiviral, and anticancer properties.

A notable study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one as a lead compound for developing novel antiviral agents. The researchers demonstrated that this compound exhibited potent inhibitory activity against several viral strains, including influenza A virus and human papillomavirus (HPV). The unique combination of bromine and iodine substituents was found to enhance its antiviral efficacy by interfering with viral replication processes.

Beyond antiviral applications, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has also shown promise in cancer research. A study published in Cancer Research in 2023 reported that this compound selectively inhibited the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action was attributed to its ability to disrupt key signaling pathways involved in cancer cell survival and proliferation.

The pharmacological properties of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one have been further explored through in vitro and in vivo studies. In vitro assays have demonstrated its low cytotoxicity towards normal cells, suggesting a favorable therapeutic window. In vivo studies using animal models have confirmed its bioavailability and stability, making it a promising candidate for further clinical evaluation.

In addition to its direct biological activities, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has also been investigated as a tool compound for chemical biology research. Its unique structure allows it to serve as a probe for studying protein-ligand interactions and elucidating molecular mechanisms underlying various diseases. For example, researchers have used this compound to investigate the role of specific enzymes in metabolic pathways associated with neurodegenerative disorders.

The versatility of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one extends beyond medicinal chemistry. It has also found applications in materials science, where it can be used as a precursor for the synthesis of functional materials with tunable properties. For instance, derivatives of this compound have been employed in the development of luminescent materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In conclusion, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS No. 920490-71-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an attractive candidate for drug discovery, chemical biology research, and materials science applications. Ongoing studies continue to uncover new insights into its properties and applications, highlighting its importance as a valuable tool in modern scientific research.

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